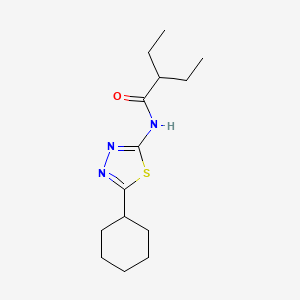![molecular formula C19H17NO7 B5879879 dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTB or DMTA and is a derivative of terephthalic acid.
科学的研究の応用
DMTB has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and environmental science. In materials science, DMTB has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and drug delivery.
In pharmaceuticals, DMTB has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMTB has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In environmental science, DMTB has been used as a precursor for the synthesis of fluorescent dyes. These dyes have applications in environmental monitoring and sensing.
作用機序
The mechanism of action of DMTB is not well understood. However, it is believed that DMTB exerts its biological effects by inhibiting enzymes involved in various cellular processes. For example, DMTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
DMTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DMTB can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). DMTB has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of DMTB is its ease of synthesis. DMTB can be synthesized in high yields using a simple and straightforward method. Another advantage of DMTB is its versatility. DMTB can be used as a building block for the synthesis of various materials and can be modified to suit different applications.
One limitation of DMTB is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation of DMTB is its potential toxicity. While DMTB has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood.
将来の方向性
There are several future directions for the study of DMTB. One direction is the development of new materials based on DMTB. MOFs and COFs based on DMTB have already shown promising applications, and further research in this area could lead to the development of new materials with unique properties.
Another direction is the study of DMTB as an anticancer agent. While DMTB has shown promising results in vitro and in vivo, further studies are needed to fully understand its mechanism of action and potential as a cancer treatment.
Finally, the study of DMTB as a fluorescent dye precursor has potential applications in environmental monitoring and sensing. Further research in this area could lead to the development of new sensors for detecting environmental pollutants and contaminants.
Conclusion:
In conclusion, DMTB is a versatile and promising compound that has potential applications in various fields. Its ease of synthesis and versatility make it an attractive building block for the synthesis of various materials. Further research is needed to fully understand its mechanism of action and potential applications in pharmaceuticals and environmental science.
合成法
DMTB can be synthesized by the reaction of terephthalic acid with acetic anhydride and dimethylamine. This reaction results in the formation of DMTB, which is a white crystalline solid. The synthesis of DMTB is a simple and straightforward process, and the compound can be easily obtained in high yields.
特性
IUPAC Name |
dimethyl 2-[(2-acetyloxybenzoyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-11(21)27-16-7-5-4-6-14(16)17(22)20-15-10-12(18(23)25-2)8-9-13(15)19(24)26-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCBAZXLUJEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-((2-(acetyloxy)benzoyl)amino)terephthalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)





![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)